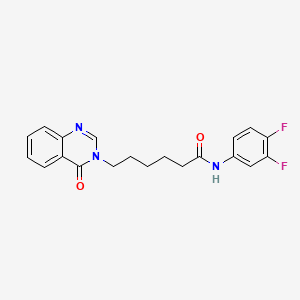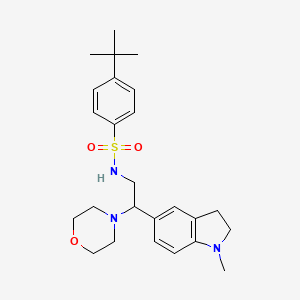
4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions between sulfonyl chloride and amines in the presence of base. A study by Balu & Gopalan (2013) described the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine, leading to the formation of a related compound, showcasing the foundational synthesis strategy for similar benzenesulfonamide compounds (Balu & Gopalan, 2013).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides can be significantly diverse. Balu & Gopalan's (2013) compound crystallized in a triclinic space group, highlighting the structural diversity and complexity of these molecules. Their study also mentions π–π interactions and hydrogen bonding, crucial for understanding the molecular structure and its implications (Balu & Gopalan, 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions, reflecting their reactivity and interaction potential. The electrochemical synthesis approach for cobalt complexes with related molecules shows the reactivity of these compounds under electrochemical conditions, leading to different coordination compounds (Durán et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are vital for understanding the applications and handling of these compounds. For example, the specific crystalline structure and intermolecular interactions influence the solubility and melting point, crucial for their practical use in various chemical processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the scope of application for benzenesulfonamides. Studies often explore these properties through molecular docking and biochemical evaluations, revealing the compounds' potential as enzyme inhibitors or interaction with biological molecules (Lolak et al., 2019).
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Biological Activity : A study by Chatterjee et al. (2022) focused on the structural characterization of a similar compound, providing insights into its biological activity. This research is significant for understanding the properties and potential applications of these compounds in biological contexts.
Crystal Structure Analysis : The work of Balu and Gopalan (2013) examined the crystal structure of a closely related benzenesulfonamide derivative. This study provides detailed information on the molecular structure, which is crucial for understanding its interactions and potential applications in material science or drug design.
Photodynamic Therapy and Cancer Treatment : Pişkin, Canpolat, and Öztürk (2020) explored the use of a benzenesulfonamide derivative in photodynamic therapy, particularly for cancer treatment. The compound exhibited high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy applications (Pişkin et al., 2020).
Anticancer Activity : Kumar et al. (2021) synthesized and evaluated a similar compound for its anti-breast cancer activity. The study revealed significant anticancer properties, suggesting its potential application in cancer treatment (Kumar et al., 2021).
Antihyperglycemic Evaluation : Eissa (2013) conducted a study on derivatives of isoindoline-1,3-dione nucleus, including benzenesulfonamide compounds, for antihyperglycemic evaluation. This research indicates potential applications in the development of antidiabetic drugs (Eissa, 2013).
Spectroscopic Analysis and Pharmaceutical Applications : A study by Mary et al. (2021) focused on the spectroscopic analysis and surface enhanced Raman scattering (SERS) of a bioactive benzenesulfonamide derivative. The results support further pharmaceutical applications (Mary et al., 2021).
Enzyme Inhibition and Disease Associations : Lolak et al. (2020) researched benzenesulfonamides incorporating triazine motifs, investigating their inhibitory effects on enzymes associated with diseases like Alzheimer's and Parkinson's. This indicates potential therapeutic applications (Lolak et al., 2020).
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O3S/c1-25(2,3)21-6-8-22(9-7-21)32(29,30)26-18-24(28-13-15-31-16-14-28)19-5-10-23-20(17-19)11-12-27(23)4/h5-10,17,24,26H,11-16,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHLCAWRYSRGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
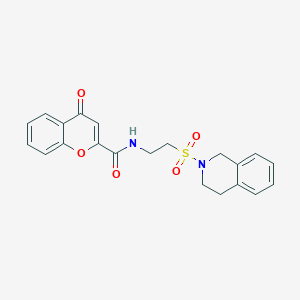

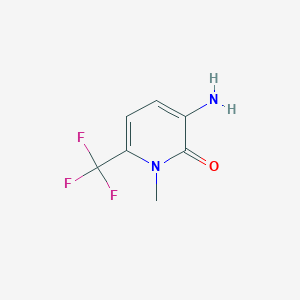
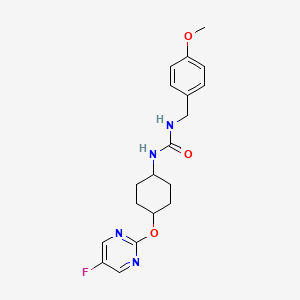
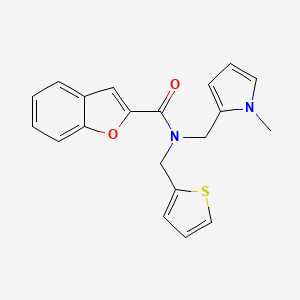
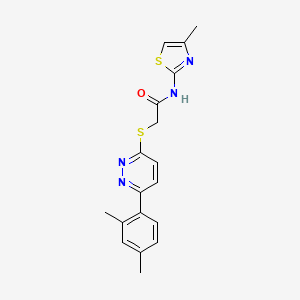


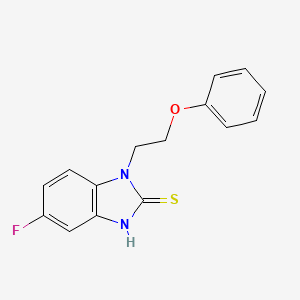
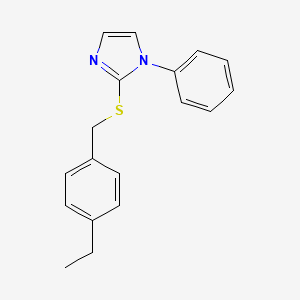
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2488950.png)
